Specific Scientific Field: Chemical Biology, Biochemistry
Summary of the Application: The fluorene-based fluorescent probe (FHBP) is used for the sensitive and selective determination of hypochlorite ions (ClO−), which are reactive oxygen species (ROS) in organisms .
Methods of Application or Experimental Procedures: The probe FHBP was designed and synthesized by reacting the precursor with 9H-fluorene-2-carbaldehyde as fluorophore moiety in ethanol at room temperature (20–25 °C) with a quantitative yield .
Results or Outcomes: The detection limit for ClO− could be quantitatively determined by the probe to be 8.2×10−7 M. The binding constant of the probe FHBP with ClO− was computed as 9.75×10^3 M−1. The response time of FHBP was appointed to be 30 s, indicating a rapid reaction with ClO− .
Specific Scientific Field: Organic Chemistry, Catalysis
Summary of the Application: A strategic approach for Csp3–H functionalization of 9H-fluorene was developed using a single SNS ligand derived nickel complex .
Methods of Application or Experimental Procedures: The protocol was employed for a wide range of substrates, including substituted fluorenes and various alcohols including aliphatic alcohols with a distal double bond .
Results or Outcomes: To expand the synthetic utility, an antimalarial drug analogue, benflumetol, was synthesized, and various post-modifications of alkylated fluorenes to their corresponding epoxides, amino alcohols, and boronate esters were demonstrated .
Summary of the Application: A nickel-catalyzed sp3 C–H alkylation protocol of 9H-fluorene was developed using cheap and abundant alcohols as the source of alkyl groups .
Methods of Application or Experimental Procedures: The developed method spans a host of primary, secondary, aliphatic and alicyclic alcohols as the alkylation partner and exhibits chemoselectivity during alkylation .
Results or Outcomes: The protocol was employed for a wide range of substrates, including substituted fluorenes and various alcohols including aliphatic alcohols with a distal double bond .
Specific Scientific Field: Organic Chemistry, Synthetic Chemistry
Summary of the Application: A boron trifluoride catalyzed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yield .
Methods of Application or Experimental Procedures: The reaction was carried out in the presence of N-bromosuccinimide which affords (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides in very good yields .
Results or Outcomes: The structures of representative compounds were established by single-crystal XRD analysis .
Summary of the Application: .
Methods of Application or Experimental Procedures: The reaction was carried out under ambient conditions in the presence of KOH in THF .
Results or Outcomes: The reaction resulted in 9-fluorenones substituted with nitro, halogen, or alkyl groups .
Summary of the Application: A strategic approach for Csp3–H functionalization of 9H-fluorene was developed using an acceptorless dehydrogenation and borrowing hydrogen approach .
Summary of the Application: A boron trifluoride catalysed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yield .
Methods of Application or Experimental Procedures: The reaction in the presence of N-bromosuccinimide affords (E)-5-bromo-2-((2-bromo-2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides in very good yields .
9H-fluorene-3-carbaldehyde oxime is a chemical compound with the molecular formula . It is characterized by the presence of an oxime functional group (-C=N-OH) attached to a fluorene structure, specifically at the 3-position of the fluorene ring. This compound exhibits interesting chemical properties due to the oxime moiety, which can participate in various
Research indicates that compounds containing oxime functionalities, including 9H-fluorene-3-carbaldehyde oxime, exhibit a range of biological activities. They have been studied for their potential anticancer and anti-inflammatory properties. Specifically, oximes can interact with various biological targets, influencing pathways involved in cell proliferation and apoptosis . Furthermore, studies have shown that certain derivatives of oximes can inhibit key kinases involved in cancer progression .
The synthesis of 9H-fluorene-3-carbaldehyde oxime typically involves the reaction of 9H-fluorene-3-carbaldehyde with hydroxylamine. The general procedure includes:
9H-fluorene-3-carbaldehyde oxime has several applications:
Interaction studies involving 9H-fluorene-3-carbaldehyde oxime have focused on its binding affinity with various biological targets. For instance, the compound has been investigated for its ability to inhibit specific kinases that play crucial roles in cancer signaling pathways. These studies often utilize techniques like molecular docking and kinetic assays to elucidate binding interactions and affinities with target proteins .
Several compounds share structural similarities with 9H-fluorene-3-carbaldehyde oxime, particularly those containing the fluorene structure or oxime functionality. Here are some notable examples:
Compound Name | Structural Feature | Unique Aspect |
---|---|---|
9H-Fluorene-2-carbaldehyde oxime | Oxime at position 2 | Different position of the oxime group |
9H-Fluorenone | Ketone instead of an aldehyde | Lacks the oxime functionality |
9-Methylfluorene-3-carbaldehyde | Methyl substitution on fluorene | Variation in substituent affecting reactivity |
Benzaldehyde oxime | Aromatic aldehyde | Simpler structure but shares reactivity traits |
These compounds highlight the unique characteristics of 9H-fluorene-3-carbaldehyde oxime, particularly its specific reactivity profile due to the fluorene backbone and the positioning of the oxime group.